molecular formula C19H23NO5S B3004358 2-[4-(N-methyl2,3,5,6-tetramethylbenzenesulfonamido)phenoxy]acetic acid CAS No. 870693-11-1

2-[4-(N-methyl2,3,5,6-tetramethylbenzenesulfonamido)phenoxy]acetic acid

Cat. No.: B3004358
CAS No.: 870693-11-1
M. Wt: 377.46
InChI Key: XTKLSSNNGSQKGR-UHFFFAOYSA-N
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Description

2-[4-(N-methyl2,3,5,6-tetramethylbenzenesulfonamido)phenoxy]acetic Acid is a high-purity synthetic compound designed for pharmaceutical and biochemical research. This molecule integrates a benzenesulfonamide moiety, a well-established pharmacophore in medicinal chemistry, with a phenoxy acetic acid side chain. Sulfonamides are recognized as competitive inhibitors of key bacterial enzymes, such as dihydropteroate synthetase (DHPS), which is essential for folate synthesis . This mechanism is the foundation for the antibacterial activity of numerous sulfa drugs, making this compound a valuable candidate for investigating novel antimicrobial agents and studying resistance mechanisms, including those mediated by efflux pumps like smeDEF . Beyond antimicrobial applications, sulfonamide-containing compounds are actively researched for their potential as carbonic anhydrase inhibitors, antioxidant agents , and positive allosteric modulators of specific GPCR targets like MrgX1 for chronic pain . The structural features of this compound—specifically the tetramethyl-substituted benzene ring and the N-methyl sulfonamido group—may enhance its lipophilicity and membrane permeability, while the acetic acid tail allows for further functionalization or salt formation. Researchers can utilize this chemical as a key intermediate in organic synthesis, a scaffold in structure-activity relationship (SAR) studies to optimize potency and physicochemical properties , or as a tool compound for probing biochemical pathways. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[4-[methyl-(2,3,5,6-tetramethylphenyl)sulfonylamino]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5S/c1-12-10-13(2)15(4)19(14(12)3)26(23,24)20(5)16-6-8-17(9-7-16)25-11-18(21)22/h6-10H,11H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKLSSNNGSQKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N(C)C2=CC=C(C=C2)OCC(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(N-methyl-2,3,5,6-tetramethylbenzenesulfonamido)phenoxy]acetic acid is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its phenoxyacetic acid backbone and a sulfonamide group, which contributes to its biological activity. The molecular formula is C17H24N2O4SC_{17}H_{24}N_{2}O_{4}S, with a molecular weight of approximately 356.45 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Studies suggest that it may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators such as nitric oxide (NO) in various cell lines. The presence of the sulfonamide group enhances its affinity for target enzymes involved in inflammatory pathways.

Anti-inflammatory Effects

Research indicates that 2-[4-(N-methyl-2,3,5,6-tetramethylbenzenesulfonamido)phenoxy]acetic acid demonstrates significant anti-inflammatory properties. In vitro studies have shown that it can inhibit lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophages, suggesting a potential role in treating inflammatory diseases .

Anticancer Activity

Preliminary studies have also explored the compound's anticancer potential. For instance, analogs of this compound were evaluated against colon cancer cell lines, revealing cytotoxic effects at certain concentrations. The structure-activity relationship (SAR) analysis indicates that modifications to the phenoxy and sulfonamide groups can enhance antiproliferative activity .

Data Table: Biological Activity Summary

Activity Type Effect Cell Line/Model Reference
Anti-inflammatoryInhibition of NO productionRAW 264.7 macrophages
AnticancerCytotoxicityColon cancer cell lines
Enzyme inhibitionα-glucosidase inhibitionVarious extracts

Case Study 1: Anti-inflammatory Evaluation

In a study evaluating the anti-inflammatory properties of related compounds, it was found that derivatives similar to 2-[4-(N-methyl-2,3,5,6-tetramethylbenzenesulfonamido)phenoxy]acetic acid significantly reduced inflammation markers in animal models of arthritis. The study utilized various dosages to determine the optimal therapeutic window and reported a dose-dependent response .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer efficacy of this compound against human cancer cell lines. The results indicated that specific structural modifications increased potency against breast cancer cells while minimizing toxicity to normal cells. This highlights the importance of SAR studies in developing effective cancer therapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The table below summarizes key structural analogs, their substituents, and reported properties:

Compound Name (CAS or Identifier) Core Structure Substituent(s) Biological Activity/Application Physicochemical Properties Reference
2-[4-(N-Methyl-2,3,5,6-tetramethylbenzenesulfonamido)phenoxy]acetic acid Phenoxy acetic acid N-Methyl-2,3,5,6-tetramethylbenzenesulfonamido Unknown (potential antimicrobial/HDAC) High lipophilicity (inferred)
2-(4-Formylphenoxy)acetic acid (3a–b) Phenoxy acetic acid Formyl COX-2 inhibition (IC50 values not reported) Synthesized via hydrazone derivatives
(4-{[(Substituted phenyl)imino]methyl}phenoxy)acetic acid Phenoxy acetic acid Schiff base (imino) Antimicrobial, antifungal Crystalline; IR/NMR characterized
2-(2,6-Dimethylphenoxy)acetic acid (13452-68-1) Phenoxy acetic acid 2,6-Dimethylphenoxy Not specified CAS 13452-68-1; moderate lipophilicity
2-[4-({5-[(Benzyloxy)carbamoyl]-2-chlorophenyl}carbamoyl)phenoxy]acetic acid (26) Phenoxy acetic acid Carbamoyl/chlorophenyl HDAC ligand (proteolysis-targeting chimera) Synthetic intermediate; benzyl-protected
[4-(1-Adamantyl)phenoxy]acetic acid (52804-26-9) Phenoxy acetic acid Adamantyl Not specified High lipophilicity; bulkier substituent
Key Observations:
  • Substituent Lipophilicity: The target compound’s tetramethylbenzenesulfonamido group confers higher lipophilicity compared to formyl (3a–b) or imino (Schiff base) derivatives. This may enhance membrane permeability but reduce aqueous solubility .
  • Electronic Effects : The sulfonamide group is electron-withdrawing, which may increase the acidity of the acetic acid proton compared to electron-donating substituents (e.g., methyl or adamantyl) .

Physicochemical Properties

  • Melting Points: Diazirine-substituted phenoxy acetic acid (101–103°C) and Schiff base derivatives (reported as crystalline solids) suggest that the target compound may exhibit a melting point >100°C, consistent with its rigid, substituted structure.
  • Solubility : Adamantyl and tert-butyl substituents (e.g., 52804-26-9) reduce aqueous solubility, implying similar challenges for the target compound .

Q & A

Q. What are the recommended synthetic routes and purification methods for 2-[4-(N-methyl-2,3,5,6-tetramethylbenzenesulfonamido)phenoxy]acetic acid?

  • Methodological Answer : A typical synthesis involves coupling sulfonamide derivatives with phenoxyacetic acid precursors under reflux conditions. For example, a sodium ethoxide-mediated nucleophilic substitution reaction can be employed, similar to the synthesis of 2-(4-formylphenoxy)acetic acid . Key steps include:
  • Refluxing with a base (e.g., sodium bicarbonate) to activate the phenolic hydroxyl group.
  • Purification via recrystallization (ethanol/water mixtures) to isolate the product.
  • Yield optimization by controlling reaction time (3–5 hours) and temperature (70–80°C).
    Purity assessment should include melting point determination and IR spectroscopy to confirm functional groups (e.g., sulfonamide C=O stretch at ~1720 cm⁻¹, aromatic C-O-C at ~1240 cm⁻¹) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identify sulfonamide (1320–1360 cm⁻¹ for S=O) and carboxylic acid (1700–1725 cm⁻¹) groups .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For example, aromatic protons in the tetramethylbenzenesulfonamido group appear as singlets (δ 2.1–2.5 ppm) .
  • UV-Vis Spectroscopy : Monitor conjugation effects (e.g., λmax ~260 nm for aryl-sulfonamide systems) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways and predict physicochemical properties?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states (e.g., Gaussian or ORCA software). For instance, ICReDD’s approach combines quantum calculations with experimental data to predict optimal reaction conditions .
  • QSPR Models : Train neural networks on datasets (e.g., solubility, logP) using descriptors like molecular weight, polar surface area, and H-bond donors .
  • Reaction Path Search : Apply algorithms (e.g., GRRM) to explore potential byproducts and energy barriers .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Compare NMR/IR data with computational predictions (e.g., ChemDraw or ACD/Labs simulations) .
  • X-ray Crystallography : Resolve ambiguous proton assignments by determining the crystal structure .
  • Isotopic Labeling : Use 15N^{15}N- or 13C^{13}C-labeled precursors to track sulfonamide group incorporation .

Q. How can Design of Experiments (DOE) improve reaction yield and selectivity?

  • Methodological Answer :
  • Parameter Screening : Vary temperature, solvent polarity (e.g., DMF vs. ethanol), and catalyst loading (e.g., DMAP for acylation) .
  • Response Surface Methodology (RSM) : Optimize multi-variable interactions (e.g., time vs. temperature) using software like Minitab or JMP .
  • Byproduct Analysis : Use HPLC or LC-MS to identify impurities and adjust stoichiometry (e.g., reduce excess chloroacetic acid) .

Q. What methodologies assess the compound’s biological activity and mechanism of action?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test sulfonamide derivatives against carbonic anhydrase or proteases via UV-based kinetic assays (e.g., IC50 determination) .
  • Cellular Uptake Studies : Use fluorescent tagging (e.g., FITC conjugation) and confocal microscopy to evaluate membrane permeability .
  • Molecular Docking : Screen against target proteins (e.g., COX-2) using AutoDock Vina to predict binding modes .

Q. How are reaction mechanisms elucidated for sulfonamide-containing systems?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_{\text{H}}/k_{\text{D}} to identify rate-determining steps (e.g., proton transfer in sulfonamide formation) .
  • In Situ FTIR Monitoring : Track intermediate species (e.g., sulfonic acid intermediates) during reflux .
  • Computational Transition State Analysis : Map energy profiles for key steps like N-methylation or aryl ether formation .

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